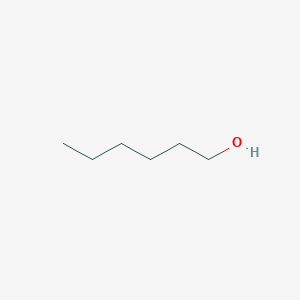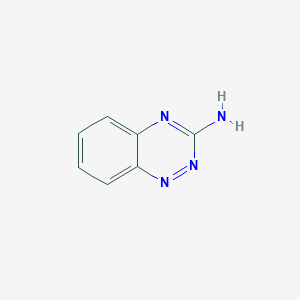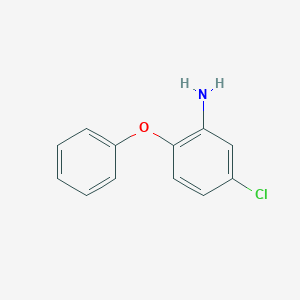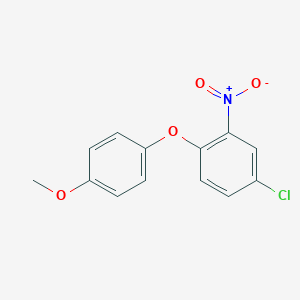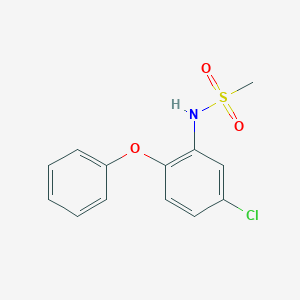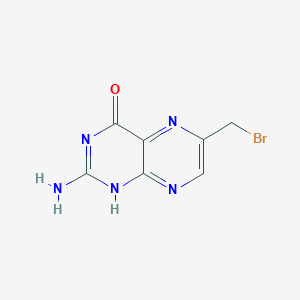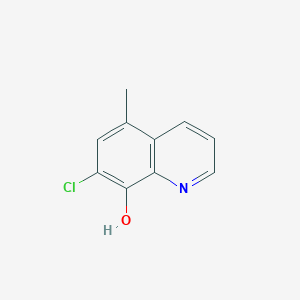
7-Chloro-5-methylquinolin-8-ol
説明
7-Chloro-5-methylquinolin-8-ol is a chemical compound with the molecular formula C10H8ClNO and a molecular weight of 193.63 g/mol . It is also known by other synonyms such as 7-Chloro-5-methyl-8-quinolinol .
Synthesis Analysis
The synthesis of 7-Chloro-5-methylquinolin-8-ol and its derivatives involves various methods. One such method involves the application of Vilsmeier–Haack reaction and aromatic nucleophilic substitution of 2,7-dichloroquinoline-3-carbaldehyde . The carbaldehyde functional group was transformed into nitriles using POCl3 and NaN3, which was subsequently converted to amide using CH3CO2H and H2SO4 .Molecular Structure Analysis
The molecular structure of 7-Chloro-5-methylquinolin-8-ol can be analyzed using various tools and techniques . The structure consists of a quinoline core, which is a heterocyclic aromatic organic compound with a bicyclic structure, consisting of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
Quinoline and its derivatives, including 7-Chloro-5-methylquinolin-8-ol, have been involved in various chemical reactions. For instance, quinoline synthesis involves several classical reaction methodologies, such as Gould–Jacobs, Friedländer, Ptzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . These methods have been modified with eco-friendly processes for the synthesis of quinoline derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Chloro-5-methylquinolin-8-ol include its molecular weight (193.63 g/mol) and molecular formula (C10H8ClNO) . Further details about its properties such as melting point, boiling point, and density can be obtained through specific laboratory tests .科学的研究の応用
Metal Chelation and Alzheimer's Disease Treatment
Clioquinol, a compound related to 7-Chloro-5-methylquinolin-8-ol, has been investigated for its potential in treating Alzheimer's disease due to its metal-binding properties. This compound binds copper and zinc ions, potentially dissolving beta-amyloid plaques in the brain, a hallmark of Alzheimer's disease. Efforts are underway to repurpose Clioquinol for new indications, including cancer therapy, by exploiting its ability to inhibit proteasome function and its preclinical efficacy in malignancy treatment (Mao & Schimmer, 2008).
Antimicrobial and Antifungal Applications
Compounds derived from 8-hydroxyquinoline have been synthesized for their antimicrobial properties. For instance, a novel ligand and its metal complexes were prepared and showed in vitro antimicrobial activity against various bacterial strains and fungi, highlighting the pharmacological significance of these derivatives (Patel & Patel, 2017).
Anti-corrosion Applications
Several studies have focused on the anti-corrosion properties of 8-hydroxyquinoline derivatives. These compounds have been evaluated for protecting metals like mild steel in acidic environments, demonstrating significant inhibition efficiencies. The molecular structure of these derivatives contributes to their performance as corrosion inhibitors, with research highlighting their potential in industrial applications (Douche et al., 2020).
Antimalarial Activity
The antimalarial activity of quinoline derivatives, including those related to 7-Chloro-5-methylquinolin-8-ol, has been a subject of research. These compounds have shown effectiveness against resistant strains of malaria, encouraging clinical trials in humans to explore their potential further (Werbel et al., 1986).
Analytical and Pharmaceutical Applications
Research into 8-hydroxyquinoline derivatives extends into analytical chemistry, where these compounds are used in the development of new methodologies for the determination of metal ions in biological materials. The properties of these derivatives make them suitable for various analytical applications, including the determination of clioquinol in biological samples (Degen et al., 1976).
作用機序
While the exact mechanism of action for 7-Chloro-5-methylquinolin-8-ol is not specified, quinoline derivatives are known for their diverse biological activities. For instance, Chloroquine, a quinoline derivative, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin .
Safety and Hazards
将来の方向性
The future directions for 7-Chloro-5-methylquinolin-8-ol could involve its potential applications in various fields. For instance, it could be used in the synthesis of new compounds with potential biological and pharmaceutical activities . Additionally, advancements in analytical techniques could provide more detailed insights into its properties .
特性
IUPAC Name |
7-chloro-5-methylquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-5-8(11)10(13)9-7(6)3-2-4-12-9/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOISVUUZNUJNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C=CC=N2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80238263 | |
| Record name | 7-Chloro-5-methylquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-5-methylquinolin-8-ol | |
CAS RN |
90799-56-7 | |
| Record name | 7-Chloro-5-methyl-8-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90799-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-5-methylquinolin-8-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090799567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-5-methylquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-5-methylquinolin-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.084.224 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



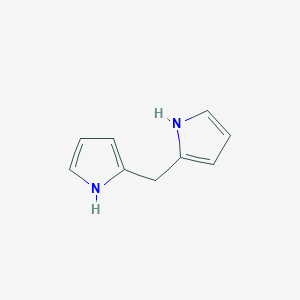
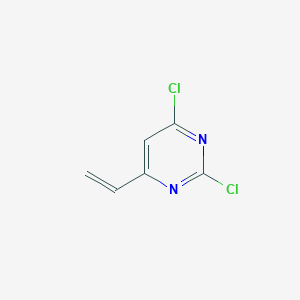



![[3aR-(3aalpha,4alpha,6aalpha)]-4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]hexahydro-2H-cyclopenta[b]furan-](/img/structure/B41249.png)
